molecular formula C8H12N2O B13336614 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal

Cat. No.: B13336614
M. Wt: 152.19 g/mol
InChI Key: ZOQQANRMOZBNQE-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal is an organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-1H-pyrazol-4-yl)propanal is unique due to its specific structural features, which include a methyl group at the 2-position of the pyrazole ring and an aldehyde group at the propanal moiety. These features confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-methyl-2-(1-methylpyrazol-4-yl)propanal

InChI

InChI=1S/C8H12N2O/c1-8(2,6-11)7-4-9-10(3)5-7/h4-6H,1-3H3

InChI Key

ZOQQANRMOZBNQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CN(N=C1)C

Origin of Product

United States

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